![molecular formula C25H24Cl6N4 B12557415 3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole CAS No. 184677-93-8](/img/structure/B12557415.png)
3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4,6-Bis(triclorometil)-1,3,5-triazin-2-il]-9-octilo-9H-carbazol es un compuesto orgánico complejo que ha captado la atención en varios campos científicos debido a su estructura química y propiedades únicas. Este compuesto se caracteriza por la presencia de un anillo de triazina sustituido con grupos triclorometil y una porción de carbazol con una cadena octilo. La combinación de estos grupos funcionales confiere propiedades fotoquímicas y fotofísicas distintas al compuesto, haciéndolo valioso en aplicaciones como fotoiniciadores y procesos de fotopolimerización .
Métodos De Preparación
La síntesis de 3-[4,6-Bis(triclorometil)-1,3,5-triazin-2-il]-9-octilo-9H-carbazol normalmente involucra reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de triazina: El anillo de triazina se sintetiza mediante la reacción de cloruro de cianúrico con aminas apropiadas en condiciones controladas.
Introducción de grupos triclorometil: Los grupos triclorometil se introducen mediante reacciones de cloración utilizando reactivos como el cloroformato de triclorometil.
Unión de la porción de carbazol: La porción de carbazol se une al anillo de triazina a través de reacciones de sustitución nucleofílica.
Adición de la cadena octilo: La cadena octilo se introduce mediante reacciones de alquilación utilizando haluros de octilo.
Los métodos de producción industrial pueden incluir la optimización de estos pasos para mejorar el rendimiento y la pureza, así como el uso de catalizadores y condiciones de reacción específicas para facilitar la síntesis a gran escala.
Análisis De Reacciones Químicas
3-[4,6-Bis(triclorometil)-1,3,5-triazin-2-il]-9-octilo-9H-carbazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la porción de carbazol, lo que lleva a la formación de derivados de carbazol-quinona.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos triclorometil, convirtiéndolos en alcoholes triclorometil o otras formas reducidas.
Reacciones fotoquímicas: El compuesto presenta reactividad fotoquímica, lo que lo hace útil como fotoiniciador en procesos de polimerización.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como aminas y alcoholes. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
3-[4,6-Bis(triclorometil)-1,3,5-triazin-2-il]-9-octilo-9H-carbazol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Biología: Las propiedades fotoquímicas del compuesto lo hacen útil en la imagenología biológica y la terapia fotodinámica, donde puede generar especies reactivas de oxígeno tras la exposición a la luz.
Medicina: La investigación está en curso para explorar su potencial como fotosensibilizador en el tratamiento del cáncer, aprovechando su capacidad para inducir la muerte celular en tejidos diana.
Mecanismo De Acción
El mecanismo de acción de 3-[4,6-Bis(triclorometil)-1,3,5-triazin-2-il]-9-octilo-9H-carbazol implica la absorción de energía lumínica, lo que lleva a la generación de intermediarios reactivos. Tras la exposición a luz UV o visible, el compuesto sufre fotólisis, lo que resulta en la escisión de los grupos triclorometil y la formación de radicales libres. Estos radicales pueden iniciar reacciones de polimerización o interactuar con objetivos moleculares en sistemas biológicos, lo que lleva a diversos efectos como la muerte celular o el curado de materiales .
Comparación Con Compuestos Similares
Compuestos similares a 3-[4,6-Bis(triclorometil)-1,3,5-triazin-2-il]-9-octilo-9H-carbazol incluyen:
2-(4-Metoxiestil)-4,6-bis(triclorometil)-1,3,5-triazina: Este compuesto también sirve como fotoiniciador con alta eficiencia bajo exposición a LED.
2-(3,4-Metilendioxifenil)-4,6-bis(triclorometil)-1,3,5-triazina: Utilizado en composites dentales, exhibe un comportamiento fotoquímico similar.
N-Fenilglicina: Si bien no es estructuralmente idéntica, se utiliza como coiniciador en procesos de fotopolimerización.
La singularidad de 3-[4,6-Bis(triclorometil)-1,3,5-triazin-2-il]-9-octilo-9H-carbazol radica en su combinación de un anillo de triazina con grupos triclorometil y una porción de carbazol, lo que proporciona propiedades fotoquímicas distintas y versatilidad en diversas aplicaciones.
Propiedades
Número CAS |
184677-93-8 |
|---|---|
Fórmula molecular |
C25H24Cl6N4 |
Peso molecular |
593.2 g/mol |
Nombre IUPAC |
3-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octylcarbazole |
InChI |
InChI=1S/C25H24Cl6N4/c1-2-3-4-5-6-9-14-35-19-11-8-7-10-17(19)18-15-16(12-13-20(18)35)21-32-22(24(26,27)28)34-23(33-21)25(29,30)31/h7-8,10-13,15H,2-6,9,14H2,1H3 |
Clave InChI |
YLHZKYMVSZSVBD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C2=C(C=C(C=C2)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)
acetate](/img/structure/B12557345.png)
![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)



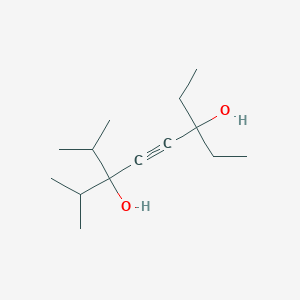


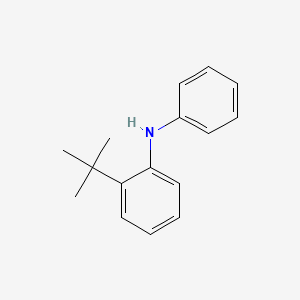
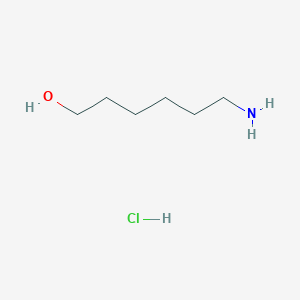
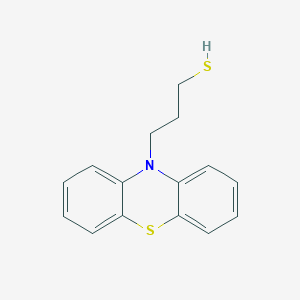
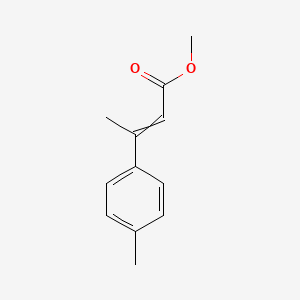
![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)
